![molecular formula C15H15F3N2O B1401857 [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311278-76-8](/img/structure/B1401857.png)
[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Overview
Description
[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, also known as MPTD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Research
This compound has shown potential in anticancer research, particularly in the development of new therapeutic agents. A study has indicated that a similar compound with the methoxyphenyl group exhibited cytotoxic activity against breast cancer cells through ERα inhibition . This suggests that our compound of interest could be synthesized and tested for its efficacy against various cancer cell lines, potentially leading to the development of new anticancer drugs.
Organic Synthesis
In the field of organic chemistry, compounds with a methoxyphenyl moiety are often used as intermediates in the synthesis of more complex molecules. The trifluoromethyl group in particular can increase the lipophilicity and metabolic stability of a molecule , making our compound a valuable intermediate for developing pharmaceuticals with improved pharmacokinetic properties.
Antibacterial Properties
Compounds with methoxyphenyl groups have been explored for their antibacterial properties. While specific studies on our compound are not available, its structural analogs have demonstrated potential in combating bacterial infections. Further research could explore the antibacterial efficacy of this compound, possibly leading to new treatments for resistant bacterial strains.
Antioxidant Applications
Derivatives of methoxyphenyl compounds have shown significant antioxidant activity, sometimes surpassing well-known antioxidants like ascorbic acid . This indicates that our compound could be investigated for its antioxidant properties, which might be beneficial in preventing oxidative stress-related diseases.
Molecular Docking Studies
Molecular docking is a computational approach used to predict the interaction between a molecule and a target protein. Given the structural features of our compound, it could be used in molecular docking studies to identify potential targets for drug development .
properties
IUPAC Name |
3-(4-methoxyphenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-20(2)14-13(8-11(9-19-14)15(16,17)18)10-4-6-12(21-3)7-5-10/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZVXRSJDYLBLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.